N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a phenylprop-2-enyl group, and a piperidin-4-yl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the attachment of these groups to the benzamide core under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include the use of catalysts to speed up the reaction and purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine .
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
Uniqueness
N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-27(2)19-20-28(3)26(30)23-12-7-13-25(21-23)31-24-14-17-29(18-15-24)16-8-11-22-9-5-4-6-10-22/h4-13,21,24H,14-20H2,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEOPTDOYOBJPK-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=O)C1=CC(=CC=C1)OC2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)C(=O)C1=CC(=CC=C1)OC2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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